molecular formula C7H9N5S B1326991 4-amino-6-(1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142208-43-2

4-amino-6-(1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No. B1326991
CAS RN: 1142208-43-2
M. Wt: 195.25 g/mol
InChI Key: WOLSVKAFQZNQPE-UHFFFAOYSA-N
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Description

4-Amino-6-(1H-pyrrol-2-yl)-1,6-dihydro-1,3,5-triazine-2-thiol, also known as 4-APT, is a synthetic compound derived from pyrrole and triazine. This compound has been found to have a wide range of applications in scientific research, from its use as a biochemical reagent to its potential as a therapeutic agent.

Scientific Research Applications

Electrochemical Applications

  • A study developed an electrode employing a similar compound, which showed excellent performance for Yb(3+) detection and selectivity over various metal ions. This electrode was used for potentiometric titration and determination of F(-) in mouthwash samples (Zamani, Rajabzadeh, & Ganjali, 2007).

Crystallographic Studies

  • Research focusing on the crystal structure of a related compound found extensive networks of hydrogen bonds and π–π stacking interactions, enhancing understanding of molecular interactions (Lu, Qin, Zhu, & Yang, 2004).

Synthesis of Functionalized Monomers

  • Star-shaped thiophene and pyrrole functionalized monomers were synthesized for use in electrochemical copolymerization, indicating applications in materials science (Ak & Toppare, 2009).

Antimicrobial Activity

Electrochromic Applications

  • A new monomer was synthesized for use in electrochromic devices, demonstrating the utility of such compounds in advanced material applications (Ak, Ak, & Toppare, 2006).

Novel Synthesis Methods

properties

IUPAC Name

4-amino-2-(1H-pyrrol-2-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5S/c8-6-10-5(11-7(13)12-6)4-2-1-3-9-4/h1-3,5,9H,(H4,8,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLSVKAFQZNQPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C2NC(=S)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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